molecular formula C14H16N2S B1420252 (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine CAS No. 1019351-57-5

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

Cat. No.: B1420252
CAS No.: 1019351-57-5
M. Wt: 244.36 g/mol
InChI Key: LWNFUFSIVPUPKJ-UHFFFAOYSA-N
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Description

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine (CAS 1019351-57-5) is a primary amine featuring a bicyclic scaffold comprising a tetrahydrobenzothiazole ring fused with a phenyl substituent at the 6-position and a methanamine group at the 2-position . This compound serves as a versatile building block in organic synthesis and pharmaceutical research . The structural uniqueness of this compound lies in the combination of a sulfur-containing heterocycle and a primary amine, which influences its physicochemical properties and biological interactions, making it a valuable scaffold for developing bioactive molecules . Benzothiazole derivatives have demonstrated significant promise in scientific research, including as inhibitors of viral entry, with some related compounds showing potent activity against Middle East respiratory syndrome coronavirus (MERS-CoV) pseudovirus with IC50 values in the sub-micromolar range . Furthermore, structurally similar scaffolds have been explored as resistance-modifying agents (RMAs) that re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics . Common laboratory synthesis routes for this class of compounds include diazotization and coupling, Knoevenagel condensation followed by functionalization, or a multi-step route involving a chloro-intermediate and subsequent amination . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNFUFSIVPUPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis via Diazotization and Coupling

One of the most common approaches involves the diazotization of a suitable amine precursor followed by coupling with appropriate reagents to form the benzothiazole core, which is subsequently functionalized to introduce the methanamine group.

Reaction Scheme:

  • Starting from tetrahydrobenzothiazole derivatives, the amino group is diazotized using sodium nitrite in acidic conditions.
  • The diazonium salt formed then undergoes coupling with phenyl or related aromatic compounds under controlled temperature conditions to yield the phenyl-substituted benzothiazole intermediate.
  • The intermediate is then subjected to reduction or amination steps to introduce the methanamine moiety.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Diazotization NaNO2, HCl Water 0–5°C Ensures stability of diazonium salt
Coupling Aromatic compound Ethanol or water Room temp to 50°C Controlled addition to prevent side reactions
Amination Formaldehyde derivatives or ammonia Ethanol Reflux For introducing the methanamine group

This method emphasizes the importance of temperature control and reagent purity to maximize yield and minimize byproducts.

Synthesis via Knoevenagel Condensation and Subsequent Functionalization

Recent advances highlight the use of Knoevenagel condensation reactions for benzothiazole derivatives, which can be adapted for this compound's synthesis.

  • Step 1: Condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol, catalyzed by piperidine, forms the initial benzothiazole framework.
  • Step 2: Functionalization of the benzothiazole core with amino groups via nucleophilic substitution or reduction.

Research Findings:

  • The Knoevenagel pathway allows for the introduction of phenyl groups at specific positions, facilitating subsequent steps to install the methanamine group.
  • Optimized conditions involve ethanol as a solvent and piperidine as a catalyst, with reaction temperatures around 50°C, yielding high purity products suitable for further functionalization.

Multi-Step Route Involving Chloro-Intermediate and Amination

Another documented method involves synthesizing a chloro-derivative followed by nucleophilic substitution to introduce the methanamine group.

  • Step 1: Synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide via chlorination of benzothiazole derivatives.
  • Step 2: Nucleophilic substitution with ammonia or primary amines to replace the chlorine with a methanamine group.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
Chlorination Chlorinating agents (e.g., SO2Cl2) Dichloromethane 0–25°C Moderate to high
Amination NH3 or methylamine Ethanol or water Reflux Variable, optimized for high yield

This route provides a versatile pathway for introducing the amino functionality and offers potential for scale-up.

Summary Table: Preparation Methods

Method Key Reagents Main Reaction Step Advantages Limitations
Diazotization & Coupling Sodium nitrite, aromatic amines Diazotization + coupling High specificity, well-understood Sensitive to temperature, side reactions possible
Knoevenagel Condensation 1,3-thiazolidine-2,4-dione, aldehydes Condensation + functionalization Versatile for derivatives, high yield Multi-step, requires purification
Chlorination & Nucleophilic Substitution Chlorinating agents, ammonia Chlorination + amination Good for introducing amino groups Handling chlorinating agents, side reactions

Chemical Reactions Analysis

Types of Reactions

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrobenzothiazole Family

Several analogues share the tetrahydrobenzothiazole core but differ in substituents and functional groups. Key examples include:

Table 1: Structural Comparison of Tetrahydrobenzothiazole Derivatives
Compound Name Substituents/Modifications CAS Number Molecular Formula Key Features
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine Phenyl at C6, methanamine at C2 - C₁₄H₁₆N₂S High lipophilicity due to phenyl group
(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine Methyl at C6, methanamine at C2 55746-21-9 C₁₀H₁₆N₂S Reduced steric bulk compared to phenyl
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Methoxyphenyl at C2, amine at C7 1251924-95-4 C₁₄H₁₆N₂OS Electron-rich substituent (methoxy)
Pramipexole Impurity D (EP) Propyl at C6, diamine (NH₂ at C2 and C6) - C₁₀H₁₆N₄S Diamine structure; pharmaceutical impurity
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Acetamide at C6, amine at C2 - C₉H₁₃N₃OS Amide functionalization

Key Observations :

  • Lipophilicity: The phenyl group in the target compound enhances lipophilicity compared to the methyl-substituted analogue (logP ~2.8 vs.
  • Electron Effects : The methoxy group in 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine increases electron density, which may alter binding affinity in receptor-targeted applications .
  • Functional Groups : The acetamide derivative () introduces hydrogen-bonding capacity, likely reducing membrane permeability but enhancing solubility in polar solvents .
Pharmacological Activity
  • Benzothiazole Core : The tetrahydrobenzothiazole scaffold is associated with diverse biological activities, including dopamine receptor modulation (e.g., Pramipexole derivatives) and antifungal applications (e.g., Amorolfine impurities) .
  • Primary Amine vs.

Biological Activity

(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties have led to investigations into its biological activities, including potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C14H16N2S
Molecular Weight 244.36 g/mol
IUPAC Name This compound
PubChem CID 43186101
Appearance Powder

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator in various biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The compound's effectiveness was evaluated using IC50 values—a measure of the concentration required to inhibit cell growth by 50%—showing promising results compared to standard chemotherapeutics like cisplatin .
    Cell LineIC50 (µM)
    Cervical Cancer SISO2.87 - 3.06
    Bladder Cancer RT-1122.38 - 3.77
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring was found to enhance the anticancer activity of derivatives of this compound. Compounds with specific substitutions showed significantly improved potency against targeted cancer cell lines .

Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess neuroprotective effects. Studies suggest that it could modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by various stressors .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in MDPI examined various derivatives of benzothiazole compounds for their antitumor activity. The results indicated that modifications to the benzothiazole scaffold could lead to enhanced biological activity against cancer cells .
  • Neuroprotection Research : Another research effort investigated the neuroprotective potential of related benzothiazole compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the established synthetic routes for (6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization reactions using precursors like 2-aminothiophenol and ketones/aldehydes under acidic conditions (e.g., HCl reflux). Key steps include:

  • Cyclohexanone condensation : Reacting 2-aminothiophenol with cyclohexanone to form the tetrahydrobenzothiazole core.
  • Phenyl group introduction : Coupling via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for phenyl substitution. Optimization strategies:
  • Use of catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Yield improvements (~70–85%) are achievable via gradient purification (silica gel chromatography) .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Analytical techniques include:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms hydrogen/carbon environments (e.g., NH₂ at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • IR : Identifies amine (-NH₂, ~3300 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) groups.
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.1) .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination of this compound, and how can software like SHELX address them?

Challenges include:

  • Disorder in the tetrahydrobenzothiazole ring : Dynamic conformational changes complicate electron density mapping.
  • Twinned crystals : Common due to flexible substituents, requiring specialized refinement protocols. Solutions using SHELX:
  • SHELXD : Resolves phase problems via dual-space algorithms for small-molecule structures.
  • SHELXL : Refines anisotropic displacement parameters and applies restraints for disordered regions. Validation tools (e.g., PLATON) check for missed symmetry or overfitting .

Q. How do structural modifications at the phenyl or tetrahydrobenzothiazole moieties affect biological activity?

Comparative studies on analogs reveal:

  • Phenyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to adenosine receptors (Ki < 100 nM vs. ~250 nM for unsubstituted phenyl).
  • Methyl vs. ethyl at position 6 : Methyl improves metabolic stability (t½ > 2 hrs in liver microsomes) but reduces solubility. Methodological approach:
  • Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., GPCRs).
  • SAR libraries : Synthesize derivatives with systematic substitutions and test via radioligand assays .

Q. How to resolve contradictions in binding affinity data across different studies for this compound?

Contradictions may arise from:

  • Assay variability : Differences in buffer pH (7.4 vs. 6.8) or detergent use (e.g., Tween-20) altering protein conformation.
  • Target isoforms : Selectivity for receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A). Resolution strategies:
  • Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled) with functional assays (cAMP inhibition).
  • Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
Reactant of Route 2
(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.